![molecular formula C16H22N4O2 B2799161 1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea CAS No. 899947-17-2](/img/structure/B2799161.png)
1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea, also known as MI-2, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. MI-2 is a selective inhibitor of the MDM2-p53 protein-protein interaction, which plays a critical role in the regulation of the cell cycle and tumor suppression.
Scientific Research Applications
Synthesis and Chemical Applications
Facile Entry into Polycyclic Meridianin Analogues : A study by Časar et al. (2005) discusses the synthesis of meridianin analogues through the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various ureas, leading to new families of compounds with potential biological activities Časar et al., 2005.
Mannich Bases as Corrosion Inhibitors : Research by Jeeva et al. (2015) explores urea-derived Mannich bases and their role as corrosion inhibitors, demonstrating the chemical versatility of urea compounds in industrial applications Jeeva et al., 2015.
Key Intermediate in Novel Cannabinoid Ligands : Zhao et al. (2009) developed an efficient method for preparing a key intermediate in the synthesis of novel cannabinoid ligands, showcasing the importance of such urea derivatives in medicinal chemistry Zhao et al., 2009.
Biological and Material Science Applications
Cardiac Myosin Activators for Heart Failure Treatment : A study by Manickam et al. (2017) synthesized flexible urea derivatives as cardiac myosin ATPase activators, indicating their potential in treating systolic heart failure Manickam et al., 2017.
Synthesis of Active Metabolites for PI3 Kinase Inhibition : Chen et al. (2010) describe the synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting the role of specific urea derivatives in targeted cancer therapies Chen et al., 2010.
properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-(2-morpholin-4-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-19-12-14(13-4-2-3-5-15(13)19)18-16(21)17-6-7-20-8-10-22-11-9-20/h2-5,12H,6-11H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBIWTSOLNJLOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.